molecular formula C33H27ClN2O2 B444562 10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 351162-97-5

10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444562
CAS No.: 351162-97-5
M. Wt: 519g/mol
InChI Key: YACALRSCCDEZAJ-UHFFFAOYSA-N
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Description

10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes benzoyl, chlorophenyl, and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the benzoyl, chlorophenyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include benzoyl chloride, chlorobenzene, and methylbenzene, under conditions such as refluxing in the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediate compounds, purification through crystallization or chromatography, and final product formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzodiazepines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of other benzodiazepine derivatives. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential effects on neurological pathways. It serves as a model compound for understanding the interaction of benzodiazepines with neurotransmitter receptors.

Medicine

Medically, the compound is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders. Its efficacy and safety profile are subjects of ongoing research.

Industry

In the pharmaceutical industry, this compound is used in the development of new benzodiazepine-based drugs. Its unique properties make it a valuable candidate for drug design and development.

Mechanism of Action

The mechanism of action of 10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Known for its potent anxiolytic properties.

    Clonazepam: Used in the treatment of seizure disorders and panic attacks.

Uniqueness

What sets 10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of benzoyl, chlorophenyl, and methylphenyl groups, which may contribute to its distinct pharmacological profile. This structural uniqueness allows for the exploration of new therapeutic applications and chemical reactions.

Properties

CAS No.

351162-97-5

Molecular Formula

C33H27ClN2O2

Molecular Weight

519g/mol

IUPAC Name

5-benzoyl-9-(3-chlorophenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H27ClN2O2/c1-21-14-16-22(17-15-21)32-31-28(19-25(20-30(31)37)24-10-7-11-26(34)18-24)35-27-12-5-6-13-29(27)36(32)33(38)23-8-3-2-4-9-23/h2-18,25,32,35H,19-20H2,1H3

InChI Key

YACALRSCCDEZAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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